Bisdemalonylsalvianin
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Overview
Description
Bisdemalonylsalvianin is a type of anthocyanin, which are water-soluble pigments found in plants. These pigments are responsible for the red, purple, and blue colors in many fruits and flowers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisdemalonylsalvianin is synthesized through the action of the enzyme malonyl-CoA:anthocyanin 5-O-glucoside-6’‘’-O-malonyltransferase (Ss5MaT1). This enzyme catalyzes the transfer of a malonyl group from malonyl-CoA to the 6-hydroxyl group of the 5-glucosyl moiety of anthocyanins . The reaction conditions typically involve a pH of 7.0 and a temperature of 30°C .
Industrial Production Methods: Industrial production of this compound involves the extraction of anthocyanins from plant sources, followed by enzymatic modification using Ss5MaT1. The enzyme is purified and characterized from the flowers of Salvia splendens .
Chemical Reactions Analysis
Types of Reactions: Bisdemalonylsalvianin undergoes various chemical reactions, including malonylation, which is the transfer of a malonyl group to the compound . This reaction is catalyzed by the enzyme Ss5MaT1.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include malonyl-CoA and the enzyme Ss5MaT1. The reaction conditions typically involve a pH of 7.0 and a temperature of 30°C .
Major Products: The major product formed from the malonylation of this compound is monodemalonylsalvianin .
Scientific Research Applications
Bisdemalonylsalvianin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its role in the biosynthesis of anthocyanins and its potential use as a natural colorant . In biology, it is researched for its role in plant pigmentation and its potential antioxidant properties . In medicine, this compound is being investigated for its potential health benefits, including its antioxidant and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of bisdemalonylsalvianin involves its interaction with various molecular targets and pathways. The enzyme Ss5MaT1 catalyzes the transfer of a malonyl group to the 6-hydroxyl group of the 5-glucosyl moiety of anthocyanins . This modification enhances the stability and solubility of the anthocyanin, making it more effective as a pigment and antioxidant .
Comparison with Similar Compounds
Bisdemalonylsalvianin is similar to other anthocyanins, such as shisonin and salvianin . it is unique in its specific malonylation pattern, which enhances its stability and solubility . Other similar compounds include pelargonidin 3,5-diglucoside and delphinidin 3,5-diglucoside, which do not undergo the same malonylation reactions as this compound .
Properties
CAS No. |
168753-26-2 |
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Molecular Formula |
C36H37O18+ |
Molecular Weight |
757.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O18/c37-13-25-28(43)30(45)32(47)35(53-25)51-23-11-18(39)10-22-19(23)12-24(34(50-22)16-3-5-17(38)6-4-16)52-36-33(48)31(46)29(44)26(54-36)14-49-27(42)8-2-15-1-7-20(40)21(41)9-15/h1-12,25-26,28-33,35-37,43-48H,13-14H2,(H3-,38,39,40,41,42)/p+1/t25-,26-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1 |
InChI Key |
MLLMLJXCGLXOIJ-AQAMAIGXSA-O |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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